molecular formula C18H17BrN6O2 B2561483 (5-Bromofuran-2-yl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021262-25-8

(5-Bromofuran-2-yl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2561483
CAS No.: 1021262-25-8
M. Wt: 429.278
InChI Key: DEGBGHJGQPVQLG-UHFFFAOYSA-N
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Description

The compound "(5-Bromofuran-2-yl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone" features a complex heterocyclic architecture. Its core structure includes:

  • Piperazine linker: A six-membered diamine ring, commonly employed to improve solubility and serve as a conformational spacer in drug design .
  • Pyridazine-pyridin-4-ylamino moiety: A fused diazine (pyridazine) ring linked to a pyridine amino group, which may facilitate hydrogen bonding and π-π stacking interactions in biological targets.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN6O2/c19-15-2-1-14(27-15)18(26)25-11-9-24(10-12-25)17-4-3-16(22-23-17)21-13-5-7-20-8-6-13/h1-8H,9-12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGBGHJGQPVQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The mode of action of (5-Bromofuran-2-yl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is currently unknown. The interaction of this compound with its potential targets and the resulting changes at the molecular level need to be investigated through detailed biochemical studies.

Biological Activity

The compound (5-Bromofuran-2-yl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a complex heterocyclic organic molecule notable for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structural characteristics, and relevant research findings.

Structural Characteristics

This compound features several significant structural components:

  • Brominated Furan Ring : The presence of a bromine atom enhances the compound's reactivity and may influence its biological interactions.
  • Piperazine Moiety : Known for its diverse pharmacological properties, the piperazine ring is often associated with neuroactive effects.
  • Pyridazine and Pyridine Structures : These nitrogen-containing heterocycles are frequently linked to antimicrobial and antitumor activities.

The arrangement of these components suggests that the compound may exhibit a range of biological activities due to its ability to interact with various biological targets.

Pharmacological Properties

Research indicates that compounds similar to This compound possess several pharmacological effects:

  • Antitumor Activity : Many piperazine derivatives have demonstrated anticancer properties in various studies. The structural similarity of this compound to known antitumor agents suggests it may also exhibit similar effects.
  • Antimicrobial Properties : The presence of heterocycles often correlates with enhanced activity against bacteria and fungi. Preliminary studies indicate that this compound may show significant antimicrobial activity.
  • Neuroactive Effects : Compounds containing piperazine and pyridine rings are studied for their potential effects on the central nervous system, indicating possible applications in treating neurological disorders.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Methods : Various synthetic routes have been explored to create this compound, emphasizing the importance of structural modifications to enhance biological activity. Techniques include:
    • Cyclization reactions
    • Substitution reactions involving brominated furan derivatives
    • Coupling reactions with piperazine and pyridazine derivatives
  • Biological Evaluations : In vitro studies have assessed the compound's cytotoxicity against different cancer cell lines, revealing promising results that warrant further investigation. For instance, preliminary assays indicate that the compound exhibits significant cytotoxic effects against breast cancer cells (MCF7) and lung cancer cells (A549).

Comparative Analysis

To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
This compoundFuran ring, bromine substitution, multiple nitrogen heterocyclesAntitumor, antimicrobialComplex multi-cyclic structure
(4-Methylpyridin-2-yl)(piperazin-1-yl)methanonePiperazine coreLimited bioactivitySimpler structure
5-Bromopyridin-2(3H)-oneBrominated pyridineVaries by derivativeLacks piperazine
(4-Aminopyridazinyl)(piperazinyl)methanonePiperazine coreVaries by derivativeLacks furan ring

This table illustrates how the unique combination of structural features in the target compound may confer distinct biological activities compared to similar compounds.

Comparison with Similar Compounds

Pyrazole-Based Bromophenyl/Fluorophenyl Derivatives ()

Compounds such as 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone and its analogs (e.g., ) share structural motifs with the target compound but differ critically:

Feature Target Compound Pyrazole Derivatives
Core Structure Furan (oxygen heterocycle) Pyrazole (nitrogen heterocycle)
Substituents 5-Bromofuran, pyridazine-pyridin-4-ylamino 4-Bromophenyl, 4-fluorophenyl
Electronic Effects Bromine on furan enhances electrophilicity; pyridazine offers hydrogen bonding Fluorine on phenyl increases lipophilicity; bromophenyl aids halogen bonding
Crystallographic Data Not available in evidence Detailed crystal structures reported (e.g., C–H···O/F interactions )

Key Differences :

  • Fluorophenyl groups in pyrazole analogs increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility relative to the bromofuran group .

Triazole-Pyrimidine Methanone Derivative ()

The compound w3 (synthesized in ) shares the methanone-piperazine framework but diverges in other regions:

Feature Target Compound Compound w3
Heterocyclic Components Furan, pyridazine, pyridine Pyrimidine, 1,2,4-triazole
Substituents 5-Bromofuran, pyridin-4-ylamino 5-Chloro-pyrimidine, 5-methyl-1H-1,2,4-triazol-3-yl
Functional Groups Bromine (halogen), secondary amine (pyridin-4-ylamino) Chlorine (halogen), methyl-triazole (hydrogen bond acceptor)

Key Differences :

  • Triazole vs. protease inhibition) .
  • Chlorine vs. Bromine : Chlorine in w3 may reduce steric hindrance compared to bromine in the target compound, affecting binding pocket compatibility.

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